3-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
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Overview
Description
4-[2-(4-ALLYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-2,6-DI(TERT-BUTYL)PHENOL is a complex organic compound characterized by its unique structure, which includes a triazole ring, an allyl group, and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-ALLYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-2,6-DI(TERT-BUTYL)PHENOL typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with allyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-ALLYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-2,6-DI(TERT-BUTYL)PHENOL undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Sulfoxides and sulfones: from oxidation reactions.
Dihydrotriazoles: from reduction reactions.
Various substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
4-[2-(4-ALLYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-2,6-DI(TERT-BUTYL)PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its triazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(4-ALLYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-2,6-DI(TERT-BUTYL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The allyl group and tert-butyl groups may enhance the compound’s binding affinity and specificity. The sulfur atom can form interactions with metal ions or other functional groups, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL: derivatives.
4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL: derivatives.
Uniqueness
4-[2-(4-ALLYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-2,6-DI(TERT-BUTYL)PHENOL is unique due to the presence of both the triazole ring and the tert-butyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H31N3OS |
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Molecular Weight |
373.6 g/mol |
IUPAC Name |
3-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H31N3OS/c1-8-11-24-17(22-23-19(24)26)10-9-14-12-15(20(2,3)4)18(25)16(13-14)21(5,6)7/h8,12-13,25H,1,9-11H2,2-7H3,(H,23,26) |
InChI Key |
WTKALAMTFYYBNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC2=NNC(=S)N2CC=C |
Origin of Product |
United States |
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